7-Hydroxybenzo[b]thiophene-2-carboxylic acid
Overview
Description
7-Hydroxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 7-Hydroxybenzo[b]thiophene-2-carboxylic acid involves the demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid . The process typically includes:
Demethylation: Using reagents like boron tribromide (BBr3) to remove the methoxy group.
Decarboxylation: Heating the compound to remove the carboxyl group, often in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as bromination or nitration, typically at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated derivatives at specific positions on the thiophene ring.
Scientific Research Applications
7-Hydroxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Methoxybenzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of 7-Hydroxybenzo[b]thiophene-2-carboxylic acid.
Benzo[b]thiophene-2-carboxamide derivatives: Known for their STING-agonistic activity and potential in immune response modulation.
Uniqueness
This compound is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its methoxy or carboxamide counterparts .
Properties
IUPAC Name |
7-hydroxy-1-benzothiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMNLWZGTWHBCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60519729 | |
Record name | 7-Hydroxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88791-09-7 | |
Record name | 7-Hydroxybenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88791-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60519729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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